molecular formula C8H15NO2 B1609539 (R)-Ethyl piperidine-2-carboxylate CAS No. 22328-77-4

(R)-Ethyl piperidine-2-carboxylate

Cat. No.: B1609539
CAS No.: 22328-77-4
M. Wt: 157.21 g/mol
InChI Key: SZIKRGHFZTYTIT-SSDOTTSWSA-N
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Description

®-Ethyl piperidine-2-carboxylate is a chiral compound belonging to the piperidine family, which is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl piperidine-2-carboxylate typically involves the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, or nickel . Another method includes the use of multi-component reactions like the Strecker synthesis, Hantzsch synthesis, and Mannich reaction . These reactions often require specific conditions such as controlled temperatures, pressures, and pH levels to ensure the desired enantiomeric purity.

Industrial Production Methods

Industrial production of ®-Ethyl piperidine-2-carboxylate may involve large-scale hydrogenation processes using specialized catalysts and reactors to achieve high yields and purity. Enzymatic synthesis using Δ1-piperideine-2-carboxylate reductase from Pseudomonas putida has also been explored for its efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

®-Ethyl piperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

®-Ethyl piperidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a chiral intermediate in the synthesis of drugs targeting neurological and cardiovascular diseases.

    Industry: Utilized in the production of agrochemicals and fine chemicals

Mechanism of Action

The mechanism of action of ®-Ethyl piperidine-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    (S)-Ethyl piperidine-2-carboxylate: The enantiomer of ®-Ethyl piperidine-2-carboxylate, with similar chemical properties but different biological activities.

    Piperidine: The parent compound, lacking the ethyl and carboxylate groups, with broader applications in organic synthesis.

    Pyrrolidine: A five-membered ring analog with different reactivity and applications

Uniqueness

®-Ethyl piperidine-2-carboxylate is unique due to its chiral nature, which imparts specific biological activities and selectivity in drug synthesis. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic and pharmaceutical chemistry .

Properties

IUPAC Name

ethyl (2R)-piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIKRGHFZTYTIT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428484
Record name (R)-Ethyl piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22328-77-4
Record name (R)-Ethyl piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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